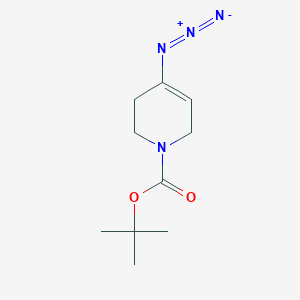![molecular formula C21H30F2N2O2 B13456433 tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B13456433.png)
tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate: is a complex organic compound characterized by its unique bicyclic structure and the presence of both benzyl and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate typically involves multiple steps, including the formation of the bicyclic core, introduction of the benzyl group, and incorporation of the difluoro substituents. Common synthetic routes may involve:
Formation of the Bicyclic Core: This can be achieved through intramolecular cyclization reactions.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Incorporation of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions may target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate is not fully understood, but it is believed to interact with molecular targets through its bicyclic structure and difluoro groups. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-(benzyloxy)carbamate: Another carbamate with a benzyl group but lacking the bicyclic structure and difluoro groups.
Uniqueness:
- The presence of the bicyclic core and difluoro groups makes tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate unique compared to simpler carbamates. These structural features contribute to its distinct chemical reactivity and potential applications in various fields.
This detailed article provides a comprehensive overview of tert-butyl N-{8-benzyl-10,10-difluoro-8-azabicyclo[431]decan-1-yl}carbamate, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H30F2N2O2 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
tert-butyl N-(8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl)carbamate |
InChI |
InChI=1S/C21H30F2N2O2/c1-19(2,3)27-18(26)24-20-12-8-7-11-17(21(20,22)23)14-25(15-20)13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,26) |
Clave InChI |
IHBCKOYGAJLVDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCCCC(C1(F)F)CN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


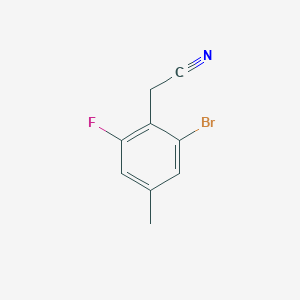

![4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13456390.png)
![1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)
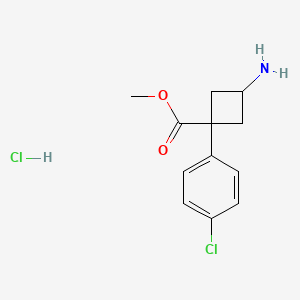
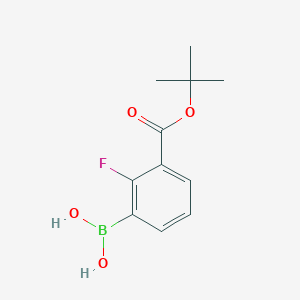

![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)
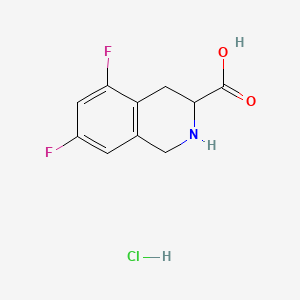
![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
